4-Chloro-7-nitrobenzofuran

Vue d'ensemble

Description

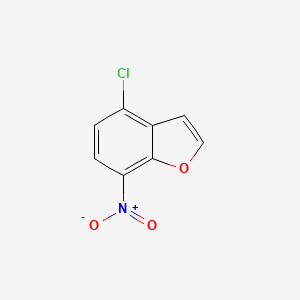

4-Chloro-7-nitrobenzofuran is a chemical compound known for its unique structure and properties. It is a derivative of benzofuran, where the benzofuran ring is substituted with a chlorine atom at the 4th position and a nitro group at the 7th position. This compound is of significant interest due to its applications in various scientific fields, including chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-nitrobenzofuran typically involves the nitration of 4-chlorobenzofuran. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and the temperature must be carefully monitored to avoid decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and improved safety. The use of automated systems ensures consistent product quality and higher yields.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Chloro-7-nitrobenzofuran undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.

Oxidation Reactions: The benzofuran ring can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium amide or thiourea can be used under basic conditions.

Reduction Reactions: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

Substitution Reactions: Substituted benzofuran derivatives.

Reduction Reactions: 4-Chloro-7-aminobenzofuran.

Oxidation Reactions: Oxidized benzofuran derivatives.

Applications De Recherche Scientifique

Derivatization Reagent in Chromatography

Fluorogenic and Chromogenic Applications

4-Chloro-7-nitrobenzofuran is primarily utilized as a derivatization reagent for the analysis of amine groups in chromatography. It enhances the sensitivity and selectivity of various analytical methods, including high-performance liquid chromatography (HPLC). The compound reacts with amines to form fluorescent derivatives, making it easier to detect and quantify these compounds.

- Pre-Column Derivatization : NBD-chloride is used to modify analytes before they enter the chromatographic system. This process improves detection limits and specificity for amine-containing compounds .

- Post-Column Derivatization : It can also be applied after the separation process to enhance the signal of specific analytes .

Bioanalytical Methods

Pharmacokinetic Studies

In pharmacology, this compound has been employed as a pre-column derivatization agent in bioanalytical methods for drugs. For example, it has been used to develop sensitive HPLC assays for fluvoxamine and topiramate, allowing for effective measurement of these drugs in human serum .

| Study | Application | Outcome |

|---|---|---|

| Fluvoxamine Analysis | Pre-column derivatization | Rapid and sensitive measurement in serum |

| Topiramate Analysis | Pre-column derivatization | High sensitivity HPLC method developed |

Biological Studies

Investigating Allergic Reactions

Research has shown that this compound can cause allergic contact dermatitis. A case study reported a pharmacist suffering from acute dermatitis due to exposure to this compound, indicating its potential allergenic properties . This highlights the need for caution when handling the compound in laboratory settings.

Synthesis of Functionalized Compounds

The compound serves as a versatile building block in organic synthesis. It has been utilized in reactions such as the Diels-Alder reaction to create highly functionalized naphthofurazans, which are valuable in medicinal chemistry .

Fluorescent Labeling of Proteins

This compound is also notable for its application in protein labeling. It selectively reacts with unacetylated proteins at neutral pH, resulting in high fluorescence. This property makes it an effective tool for studying protein interactions and dynamics .

Mécanisme D'action

The mechanism of action of 4-Chloro-7-nitrobenzofuran involves its interaction with specific molecular targets. For instance, in biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and form reactive intermediates that can modify biological molecules.

Comparaison Avec Des Composés Similaires

4-Fluoro-7-nitrobenzofuran: Similar structure but with a fluorine atom instead of chlorine.

4-Bromo-7-nitrobenzofuran: Similar structure but with a bromine atom instead of chlorine.

4-Chloro-7-aminobenzofuran: Similar structure but with an amino group instead of a nitro group.

Uniqueness: 4-Chloro-7-nitrobenzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and nitro groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.

Activité Biologique

4-Chloro-7-nitrobenzofurazan (NBD-Cl) is a compound widely recognized for its biological activity, particularly as a fluorescent probe in biochemical applications. This article explores its various biological activities, including its role in protein labeling, enzyme inhibition, and analytical applications.

4-Chloro-7-nitrobenzofurazan is characterized by the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 189.55 g/mol

- CAS Number : 25043-01-2

This compound features a nitro group and a chloro substituent on a benzofurazan ring, contributing to its unique fluorescence properties.

1. Fluorescent Labeling of Proteins

NBD-Cl is extensively used for selective N-terminal labeling of proteins. The compound reacts with unacetylated proteins at neutral pH, resulting in high fluorescence intensity. This property allows for the visualization and tracking of proteins in various biological assays .

Key Findings :

- The reaction yields a fluorescent product that can be detected using fluorescence spectroscopy.

- This method has been validated for high specificity and sensitivity in protein studies.

2. Enzyme Inhibition

NBD-Cl has demonstrated inhibitory effects on certain enzymes:

- Adenosine Triphosphatase (ATPase) : It acts as an inhibitor, which can be useful in studying ATP-dependent processes .

- Monoamine Oxidase (MAO) : The compound also inhibits MAO, which is significant in neurochemical research and potential therapeutic applications .

3. Analytical Applications

NBD-Cl is utilized in various analytical techniques due to its fluorescent properties:

- It has been employed in spectrofluorimetric methods for the determination of fluoroquinolone antibiotics like ciprofloxacin and enoxacin .

- The derivatization process with NBD-Cl enhances the detection limits of these drugs, making it a valuable tool in pharmaceutical analysis.

Case Study 1: Protein Labeling

In a study investigating the use of NBD-Cl for protein labeling, researchers demonstrated that the compound could selectively label proteins without interfering with their biological activity. The fluorescence emitted allowed for effective tracking of protein interactions within cellular environments.

Case Study 2: Enzyme Inhibition

Another study focused on the inhibitory effects of NBD-Cl on ATPase activity. By measuring the enzyme's activity before and after treatment with NBD-Cl, researchers quantified the inhibition percentage, providing insights into its mechanism of action.

Data Tables

Propriétés

IUPAC Name |

4-chloro-7-nitro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO3/c9-6-1-2-7(10(11)12)8-5(6)3-4-13-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPBKEYGNLBGTTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=COC2=C1[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70226957 | |

| Record name | 4-Chloro-7-nitrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76054-80-3 | |

| Record name | 4-Chloro-7-nitrobenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076054803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-7-nitrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.